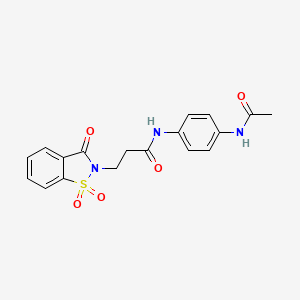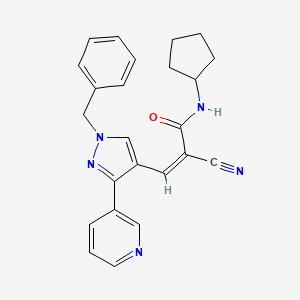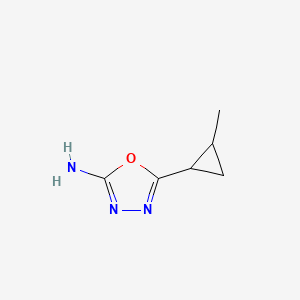
4-Fluoro-3-pentanoylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-pentanoylphenylboronic acid is a chemical compound with the linear formula C11H14BFO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-pentanoylphenylboronic acid is1S/C11H14BFO3/c1-2-3-4-11(14)9-7-8(12(15)16)5-6-10(9)13/h5-7,15-16H,2-4H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of 4-Fluoro-3-pentanoylphenylboronic acid are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Sensing Applications
4-Fluoro-3-pentanoylphenylboronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is pivotal for homogeneous assays and heterogeneous detection, enabling the development of sensors that can detect and measure the presence of these chemical species within a sample.
Biological Labelling
The compound’s boronic acid group can form stable complexes with cis-diols, which are commonly found in sugars and other biological molecules. This property is exploited in biological labelling, where the compound can be used to tag biomolecules for tracking and identification purposes in various biological studies .
Protein Manipulation and Modification
In proteomics, 4-Fluoro-3-pentanoylphenylboronic acid can be employed to modify proteins, particularly through the binding to glycosylated amino acids. This allows for the selective modification of proteins, which is essential for understanding protein function and interaction .
Therapeutic Development
The interaction of boronic acids with biological molecules also extends to therapeutic applications4-Fluoro-3-pentanoylphenylboronic acid may be used in the development of new drugs, especially those targeting enzymatic pathways involving diols or for the delivery of drugs to specific cells or tissues .
Separation Technologies
Due to its selective binding properties, 4-Fluoro-3-pentanoylphenylboronic acid can be used in chromatography and other separation techniques. It can help in the purification of specific molecules from complex mixtures, which is crucial in both analytical and preparative chemistry .
Electrophoresis of Glycated Molecules
The compound’s ability to bind with sugar moieties makes it useful in the electrophoretic separation of glycated molecules. This application is particularly relevant in the analysis of glycosylated proteins and other post-translationally modified biomolecules .
Microparticle Construction
4-Fluoro-3-pentanoylphenylboronic acid: can serve as a building block in the construction of microparticles used in analytical methods. These microparticles can be designed to have specific interactions with target molecules, enhancing the sensitivity and specificity of detection methods .
Polymer Synthesis for Controlled Release
In the field of materials science, this compound can be incorporated into polymers that are designed for the controlled release of substances like insulin. The boronic acid moiety can respond to changes in the environment, such as glucose levels, to regulate the release of the encapsulated drug .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-fluoro-3-pentanoylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO3/c1-2-3-4-11(14)9-7-8(12(15)16)5-6-10(9)13/h5-7,15-16H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLNODDOGRZHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-pentanoylphenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2577182.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577185.png)



![N-(2,5-dimethoxyphenyl)-2-(8-ethoxy-2-(4-ethylphenyl)-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2577193.png)
![3-butyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577194.png)

![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2577197.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2577199.png)
![4-chloro-2-{(E)-[(2,4-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2577202.png)